N-(3-Methoxypyrazin-2-YL)-N-((4-nitrophenyl)sulfonyl)acetamide
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Description
N-(3-Methoxypyrazin-2-YL)-N-((4-nitrophenyl)sulfonyl)acetamide (MPN) is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MPN is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Scientific Research Applications
Catalytic Hydrogenation in Synthesis
Research has demonstrated the application of catalytic hydrogenation in the green synthesis of compounds like N-(3-Amino-4-methoxyphenyl)acetamide, showcasing the importance of efficient, selective, and stable catalytic processes in the production of chemical intermediates for industries such as dye manufacturing (Zhang Qun-feng, 2008).
Sulphonylamides from Aminopyrazoles
The sulfonylation reaction of amino groups has been applied to newly synthesized aminopyrazoles, yielding sulfanilamide derivatives. This underscores the relevance of such chemical modifications in the synthesis of potentially biologically active compounds (I. G. Povarov et al., 2019).
Microwave-Assisted Synthesis
Microwave-assisted synthesis has been used to produce N-substituted acetamide derivatives, indicating the efficiency of modern synthetic methods in creating compounds with potential enzymatic inhibitory activities (N. Virk et al., 2018).
Bicyclic Sultams Synthesis
The development of bicyclic sultams with specific moieties illustrates the synthetic versatility and potential pharmaceutical applications of sulfonamide and acetamide derivatives (V. Rassadin et al., 2009).
CCR4 Receptor Antagonists
The discovery of potent and bioavailable CCR4 receptor antagonists highlights the therapeutic potential of methoxypyrazin and sulfonylacetamide derivatives in treating diseases mediated by CCR4 receptors (N. Kindon et al., 2017).
properties
IUPAC Name |
N-(3-methoxypyrazin-2-yl)-N-(4-nitrophenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O6S/c1-9(18)16(12-13(23-2)15-8-7-14-12)24(21,22)11-5-3-10(4-6-11)17(19)20/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEXZFXNONPKOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=NC=CN=C1OC)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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